
Bromotitanium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromotitanium(1+) is a chemical compound that consists of a titanium ion in the +1 oxidation state bonded to a bromine atom. This compound is of interest in various fields of chemistry due to its unique properties and potential applications. The study of bromotitanium(1+) can provide insights into the behavior of titanium compounds and their interactions with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bromotitanium(1+) typically involves the reaction of titanium metal or titanium compounds with bromine or bromine-containing reagents. One common method is the direct reaction of titanium metal with bromine gas under controlled conditions. This reaction can be represented as:
Ti+Br2→TiBr
Another method involves the reduction of titanium(IV) bromide with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to produce bromotitanium(1+):
TiBr4+LiAlH4→TiBr+LiBr+AlBr3
Industrial Production Methods
Industrial production of bromotitanium(1+) may involve large-scale reactions using titanium tetrachloride (TiCl4) and bromine gas. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The process may also involve purification steps to remove any impurities and obtain high-purity bromotitanium(1+).
Analyse Des Réactions Chimiques
Types of Reactions
Bromotitanium(1+) can undergo various types of chemical reactions, including:
Oxidation: Bromotitanium(1+) can be oxidized to higher oxidation states of titanium, such as titanium(III) or titanium(IV).
Reduction: It can be reduced to titanium metal or lower oxidation states.
Substitution: Bromine in bromotitanium(1+) can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, chlorine, and other halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Titanium(III) bromide (TiBr3) or titanium(IV) bromide (TiBr4).
Reduction: Titanium metal or lower oxidation state titanium compounds.
Substitution: Compounds such as titanium chloride (TiCl) or titanium iodide (TiI).
Applications De Recherche Scientifique
Bromotitanium(1+) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique properties.
Mécanisme D'action
The mechanism of action of bromotitanium(1+) involves its interaction with other molecules and ions. The titanium ion in the +1 oxidation state can participate in redox reactions, acting as either an oxidizing or reducing agent. The bromine atom can undergo substitution reactions, allowing bromotitanium(1+) to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(III) bromide (TiBr3): Contains titanium in the +3 oxidation state.
Titanium(IV) bromide (TiBr4): Contains titanium in the +4 oxidation state.
Titanium chloride (TiCl): Contains titanium bonded to chlorine instead of bromine.
Uniqueness
Bromotitanium(1+) is unique due to the presence of titanium in the +1 oxidation state, which is relatively rare compared to other oxidation states of titanium. This unique oxidation state imparts distinct chemical properties and reactivity to bromotitanium(1+), making it valuable for specific applications and research studies.
Propriétés
Numéro CAS |
90309-79-8 |
|---|---|
Formule moléculaire |
BrTi+ |
Poids moléculaire |
127.77 g/mol |
Nom IUPAC |
bromotitanium(1+) |
InChI |
InChI=1S/BrH.Ti/h1H;/q;+2/p-1 |
Clé InChI |
KKLJLAWYJJRXBF-UHFFFAOYSA-M |
SMILES canonique |
[Ti+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



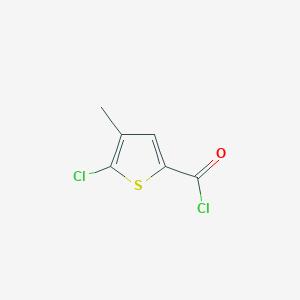
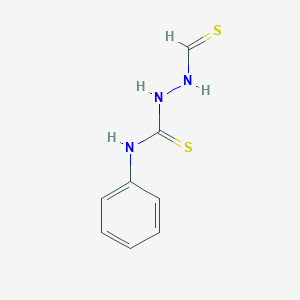
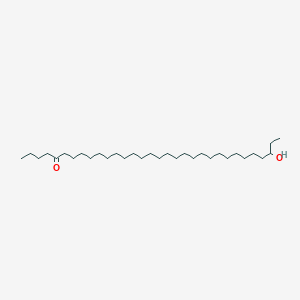

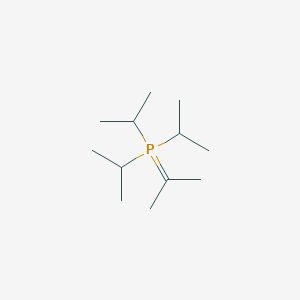
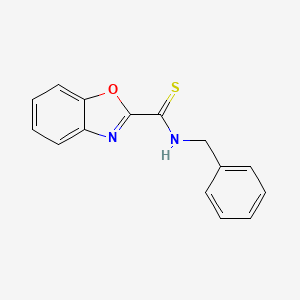


![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




